molecular formula C9H8BrFO2 B12845578 2-(Bromomethyl)-3-fluorophenylacetic acid

2-(Bromomethyl)-3-fluorophenylacetic acid

Katalognummer: B12845578
Molekulargewicht: 247.06 g/mol
InChI-Schlüssel: ICWUKZQCVSHCGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Bromomethyl)-3-fluorophenylacetic acid is an organic compound that features a bromomethyl group and a fluorine atom attached to a phenylacetic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-3-fluorophenylacetic acid typically involves the bromination of 3-fluorophenylacetic acid. This can be achieved through the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions.

Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Bromomethyl)-3-fluorophenylacetic acid can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Formation of substituted phenylacetic acids.

    Oxidation: Formation of fluorinated carboxylic acids or ketones.

    Reduction: Formation of 3-fluorophenylacetic acid.

Wissenschaftliche Forschungsanwendungen

2-(Bromomethyl)-3-fluorophenylacetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and enzyme inhibitors.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals with fluorinated aromatic rings.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Bromomethyl)-3-fluorophenylacetic acid depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. The presence of the fluorine atom can influence the reactivity and stability of the compound by altering the electronic properties of the phenyl ring.

Vergleich Mit ähnlichen Verbindungen

  • 2-(Chloromethyl)-3-fluorophenylacetic acid
  • 2-(Iodomethyl)-3-fluorophenylacetic acid
  • 2-(Bromomethyl)-4-fluorophenylacetic acid

Comparison: 2-(Bromomethyl)-3-fluorophenylacetic acid is unique due to the specific positioning of the bromomethyl and fluorine groups on the phenylacetic acid backbone. This positioning can affect the compound’s reactivity and its interactions in chemical reactions. Compared to its chlorinated or iodinated analogs, the bromomethyl group offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.

Eigenschaften

Molekularformel

C9H8BrFO2

Molekulargewicht

247.06 g/mol

IUPAC-Name

2-[2-(bromomethyl)-3-fluorophenyl]acetic acid

InChI

InChI=1S/C9H8BrFO2/c10-5-7-6(4-9(12)13)2-1-3-8(7)11/h1-3H,4-5H2,(H,12,13)

InChI-Schlüssel

ICWUKZQCVSHCGC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)F)CBr)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.